-amino]acetic acid CAS No. 1142205-97-7](/img/structure/B1328725.png)

[[2-(4-Methylpiperazin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

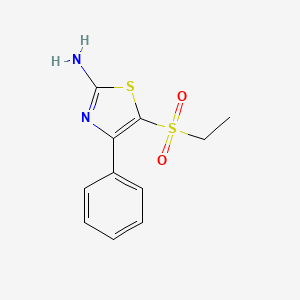

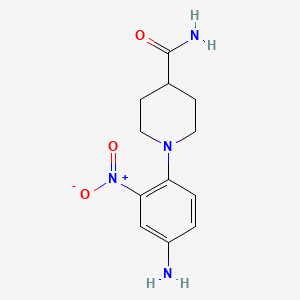

[2-(4-Methylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid is a biochemical compound with the molecular formula C15H21N3O3 and a molecular weight of 291.35 . It is intended for research use only and is not intended for diagnostic or therapeutic use .

Molecular Structure Analysis

The molecular structure of [2-(4-Methylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a phenyl group attached to the piperazine ring . The compound also contains an acetic acid moiety .Physical And Chemical Properties Analysis

[2-(4-Methylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid has a molecular weight of 291.35 and a molecular formula of C15H21N3O3 . The compound should be stored at temperatures between 2 and 8 degrees Celsius .Scientific Research Applications

1. Stability Studies

- Stability Analysis: Research conducted on a derivative of quinazoline-4(3H)-one, which includes the 4-phenyl-1-piperazino-2-oxoethyl structure, revealed its stability under various stressful conditions, such as UV radiation, high temperature, and oxidants. However, it showed instability in hydrolytic conditions, particularly in alkaline environments. This study is crucial in determining the storage and handling conditions of the substance (Gendugov et al., 2021).

2. Synthesis and Medicinal Applications

- Tuberculostatic Activity: A phenylpiperazineacetic hydrazide, related to the compound , was used in the synthesis of derivatives with notable tuberculostatic activity. These compounds demonstrated effective inhibitory concentrations against tuberculosis (Foks et al., 2004).

- Antibacterial Activity: Research involving the synthesis of new C-3 modified carbapenems used derivatives including 2-(4-methylpiperazin-1-yl)-2-oxoethanethiol. These synthesized carbapenems exhibited strong antibacterial activity against various microorganisms, surpassing known drugs like Meropenem and Cilapenem (Valiullina et al., 2019).

3. Chemical Synthesis

- Synthesis of Amides: A study on the synthesis of new carboxylic acid amides incorporated the N-methylpiperazine fragment, closely related to the compound . This research contributes to the development of advanced chemical synthesis techniques (Koroleva et al., 2011).

4. Nanotechnology Applications

- Nanocrystalline Catalysts: A study utilized a nanocrystalline titania-based sulfonic acid catalyst for synthesizing pyran derivatives, including 2-(4-methylpiperazin-1-yl) quinolin-3-yl-4H-pyran-3-carbonitrile derivatives. This represents an advancement in green chemistry and nanotechnology (Murugesan et al., 2016).

Safety And Hazards

properties

IUPAC Name |

2-(N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]anilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-16-7-9-17(10-8-16)14(19)11-18(12-15(20)21)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKALENXVHZWXIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101186886 |

Source

|

| Record name | Glycine, N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101186886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[[2-(4-Methylpiperazin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid | |

CAS RN |

1142205-97-7 |

Source

|

| Record name | Glycine, N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142205-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101186886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane](/img/structure/B1328643.png)

![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B1328647.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine](/img/structure/B1328651.png)

![4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B1328653.png)

![8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328655.png)

![1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol](/img/structure/B1328656.png)

![8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328658.png)

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1328664.png)